
8-Chloroquinoléine-2-carbaldéhyde
Vue d'ensemble
Description
8-Chloroquinoline-2-carbaldehyde is an organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.62 g/mol . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are structurally similar to 8-Chloroquinoline-2-carbaldehyde, has been achieved through the Vilsmeier-Haack reaction of acetanilide . A one-pot synthesis of pyrido[2,3-b]quinolin-2-ones was also reported, involving the treatment of substituted acetanilide with DMF and POCl3 .Molecular Structure Analysis
The molecular structure of 8-Chloroquinoline-2-carbaldehyde consists of a quinoline core, which is a heterocyclic aromatic compound, with a chlorine atom at the 8th position and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis
2-chloroquinoline-3-carbaldehydes, which are structurally similar to 8-Chloroquinoline-2-carbaldehyde, have been involved in various chemical reactions. These reactions include substitution reactions involving both the chloro- and aldehyde substituents . Some of these reactions have been successfully applied to the synthesis of biologically important compounds .Physical And Chemical Properties Analysis
8-Chloroquinoline-2-carbaldehyde is a solid substance under normal conditions . It has a molecular weight of 191.62 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthèse de dérivés de la quinoléine
“8-Chloroquinoléine-2-carbaldéhyde” sert d’intermédiaire clé dans la synthèse de divers dérivés de la quinoléine. Ces dérivés sont synthétisés par des réactions de substitution à la position chloro, souvent catalysées par des catalyseurs comme PdCl2 sous atmosphère inerte . Les composés résultants présentent un large spectre d’activité biologique, ce qui en fait des molécules précieuses en recherche de chimie médicinale.
Applications pharmacologiques
En raison de sa similarité structurelle avec les composés bioactifs naturels, les dérivés de “this compound” ont été explorés pour leurs applications pharmacologiques. Ils ont été évalués pour leurs activités anti-inflammatoires, antibactériennes et antifongiques, montrant un potentiel prometteur dans le développement de nouveaux agents thérapeutiques .
Modèle de conception de médicaments
Les motifs quinoléine, y compris ceux dérivés de “this compound”, sont reconnus comme des pharmacophores importants dans la conception de médicaments. Leur incorporation dans les molécules médicamenteuses peut améliorer l’efficacité et la spécificité, ouvrant de nouvelles voies pour le développement futur de médicaments .
Évaluation biologique
Les dérivés de “this compound” subissent un criblage rigoureux in vivo et in vitro pour évaluer leurs activités biologiques. Ce processus est crucial pour identifier les applications potentielles dans le traitement de diverses maladies et affections .
Développement de composés hétérocycliques
Le composé est utilisé dans le développement de composés organiques hétérocycliques, qui constituent une classe de composés ayant des applications très variées, notamment en pharmacologie. La synthèse implique souvent la création de systèmes hétérocycliques quinoléine-cord fusionnés ou binaires .
Mécanisme D'action
Target of Action
8-Chloroquinoline-2-carbaldehyde is an organic compound that has been studied for its potential biological activities . . Quinoline compounds, in general, have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer
Mode of Action
It’s known that quinoline compounds can undergo various reactions, including addition, reduction, condensation, and substitution reactions . For instance, 2-chloroquinoline-3-carbaldehyde, a related compound, has been reported to react with thiomorpholine by heating in ethanol containing anhydrous potassium carbonate . This suggests that 8-Chloroquinoline-2-carbaldehyde may also interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given the broad spectrum of bioactivity exhibited by quinoline compounds , it’s plausible that 8-Chloroquinoline-2-carbaldehyde may affect multiple biochemical pathways These could potentially include pathways involved in microbial growth (for its potential antibacterial activity) or cell proliferation (for its potential anticancer activity)
Result of Action
Given the potential biological activities of quinoline compounds , it’s plausible that 8-Chloroquinoline-2-carbaldehyde may exert various effects at the molecular and cellular levels These could potentially include inhibiting microbial growth (for its potential antibacterial activity) or inducing cell death (for its potential anticancer activity)
Action Environment
The action of 8-Chloroquinoline-2-carbaldehyde may be influenced by various environmental factors. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine was reported to occur by heating in ethanol containing anhydrous potassium carbonate This suggests that the action of 8-Chloroquinoline-2-carbaldehyde may also be influenced by factors such as temperature, solvent, and pH
Safety and Hazards
Propriétés
IUPAC Name |
8-chloroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZBYLWUUPXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364287 | |
| Record name | 8-chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59394-28-4 | |
| Record name | 8-Chloro-2-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59394-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroquinoline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What computational chemistry methods were employed to study 8-Chloroquinoline-2-carbaldehyde and what molecular properties were investigated?
A1: The research utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to investigate various properties of 8-Chloroquinoline-2-carbaldehyde []. This computational approach allowed the researchers to determine optimized geometrical parameters, vibrational frequencies, and NMR chemical shifts. Furthermore, the study explored electronic properties such as HOMO-LUMO energies and UV absorption characteristics, providing insights into the molecule's reactivity and potential interactions. Molecular docking simulations were also performed using AutoDock software to assess the binding affinity of the compound towards various proteins, hinting at potential biological targets.
Q2: Can you elaborate on the use of molecular docking studies in understanding the potential biological activity of 8-Chloroquinoline-2-carbaldehyde?
A2: Molecular docking simulations were conducted to predict the binding interactions of 8-Chloroquinoline-2-carbaldehyde with different proteins []. While the specific proteins investigated were not detailed in the abstract, this approach is valuable for identifying potential biological targets of the molecule. By analyzing the docking poses and binding affinities, researchers can gain insights into the compound's potential mechanism of action and prioritize further experimental investigations for specific therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



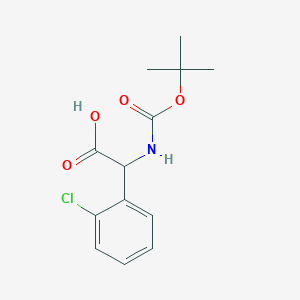


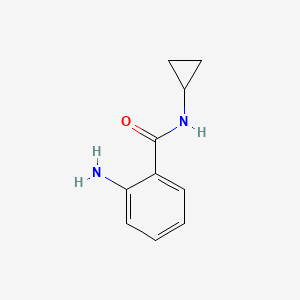
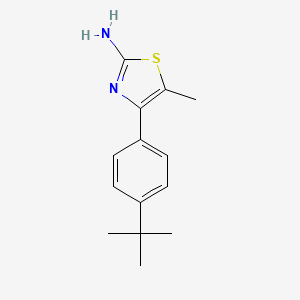
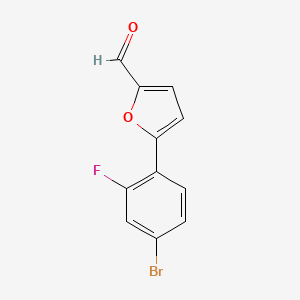
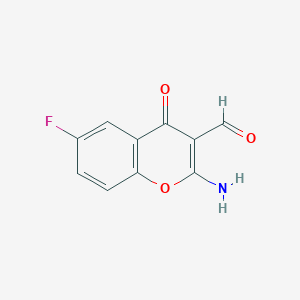
![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)
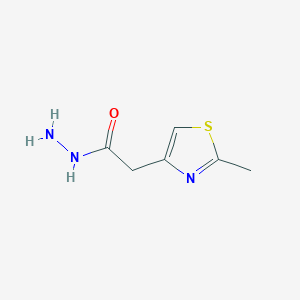
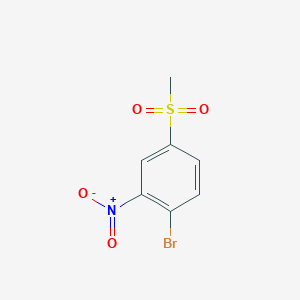
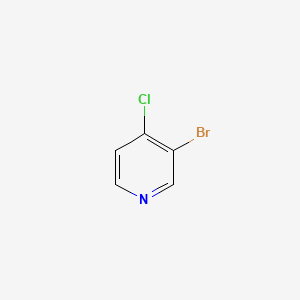
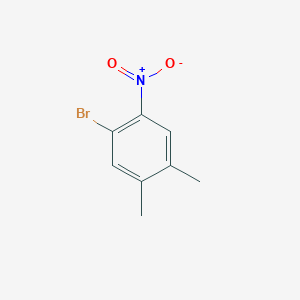
![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)